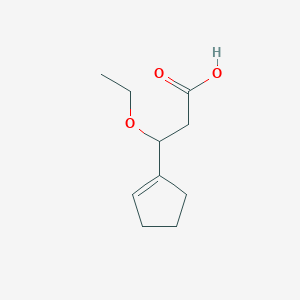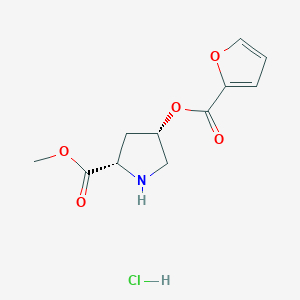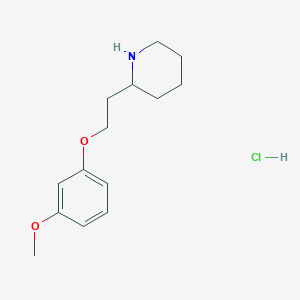
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
“3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a biochemical often used in proteomics research . Its molecular formula is C14H21NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-16-13-5-2-6-14 (10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.32 .Applications De Recherche Scientifique
Synthesis and Characterization : A study by (Stoermer & Pinhey, 1998) described the synthesis process of a related compound, focusing on the methodology and chemical reactions involved. This information may be relevant for understanding the synthesis of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Thermal Degradation and Ether-linked Products : Research by (Rizzi & Boekley, 1992) observed ether-linked phenolic products during the thermal degradation of ferulic acid. Insights from this study could be relevant to understanding the stability and degradation properties of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride under various conditions.
Reactions of β-Substituted Amines : A comprehensive study of reactions involving β-substituted amines, including the formation of bis-(β-aminoethers), was conducted by (Hammer, Ali & Weber, 1973). This research might provide valuable insights into the reactivity and potential applications of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride in chemical synthesis.
Pharmacological Activity : A study on the synthesis and pharmacological activity of related compounds was presented by (Gasparyan et al., 2009). They investigated the anti-inflammatory, analgesic, antipyretic, and cholinoblocking actions of certain compounds, which might be relevant for understanding similar properties in 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Antibacterial and Antioxidant Properties : Research by (Гаспарян et al., 2011) explored the antibacterial and antioxidant properties of certain hydrochlorides. This may offer insights into the potential biological activities of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12;/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIMVFERDZDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



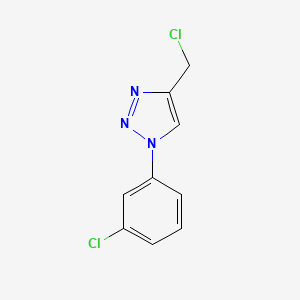
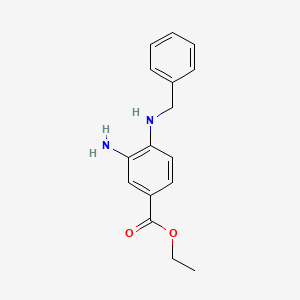
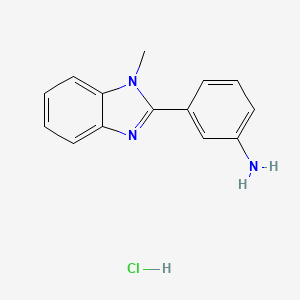
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
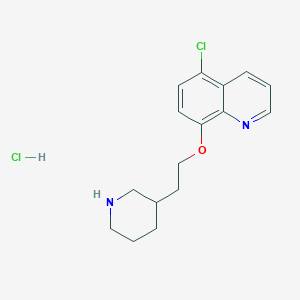
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
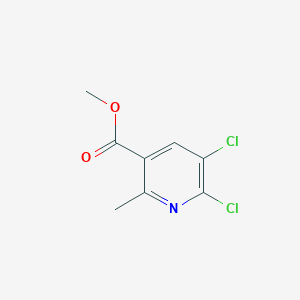
amine](/img/structure/B1426358.png)

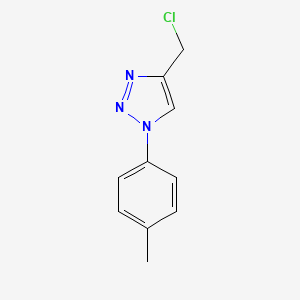
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
